molecular formula C36H30O7 B12558444 [4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate CAS No. 142451-06-7

[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate

Cat. No.: B12558444
CAS No.: 142451-06-7
M. Wt: 574.6 g/mol
InChI Key: KHEULEIBYGIUGE-UHFFFAOYSA-N
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Description

[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Benzoyloxy Group: This step involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine.

    Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Cyclohexylidene Formation: The cyclohexylidene moiety is introduced via aldol condensation reactions, often using cyclohexanone and appropriate aldehydes.

    Final Assembly: The final step involves the coupling of the intermediate products through esterification or other condensation reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-AP: tert-butyl 4-(phenylamino)piperidine-1-carboxylate, used as an intermediate in the synthesis of fentanyl and related derivatives.

    4-ANPP: 4-anilinopiperidine, a precursor in the synthesis of fentanyl.

    N-Phenethyl-4-piperidinone: Another intermediate in the synthesis of fentanyl analogues.

Uniqueness

[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its multiple functional groups and aromatic rings make it a versatile compound for various applications in research and industry.

Properties

CAS No.

142451-06-7

Molecular Formula

C36H30O7

Molecular Weight

574.6 g/mol

IUPAC Name

[4-[[3-[(4-benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C36H30O7/c1-40-32-22-24(16-18-30(32)42-35(38)26-10-5-3-6-11-26)20-28-14-9-15-29(34(28)37)21-25-17-19-31(33(23-25)41-2)43-36(39)27-12-7-4-8-13-27/h3-8,10-13,16-23H,9,14-15H2,1-2H3

InChI Key

KHEULEIBYGIUGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C2=O)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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